Fexaramine

Catalog No.
S527947
CAS No.
574013-66-4
M.F
C32H36N2O3
M. Wt
496.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fexaramine

CAS Number

574013-66-4

Product Name

Fexaramine

IUPAC Name

methyl (E)-3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]phenyl]prop-2-enoate

Molecular Formula

C32H36N2O3

Molecular Weight

496.6 g/mol

InChI

InChI=1S/C32H36N2O3/c1-33(2)29-19-17-27(18-20-29)26-15-12-25(13-16-26)23-34(32(36)28-9-5-4-6-10-28)30-11-7-8-24(22-30)14-21-31(35)37-3/h7-8,11-22,28H,4-6,9-10,23H2,1-3H3/b21-14+

InChI Key

VLQTUNDJHLEFEQ-KGENOOAVSA-N

SMILES

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)C=CC(=O)OC)C(=O)C4CCCCC4

solubility

Soluble in DMSO, not in water

Synonyms

Fexaramine

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)C=CC(=O)OC)C(=O)C4CCCCC4

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)/C=C/C(=O)OC)C(=O)C4CCCCC4

The exact mass of the compound Fexaramine is 496.27259 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. It belongs to the ontological category of biphenyls in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Fexaramine is a high-purity small molecule agonist, meaning it can bind to a receptor and mimic the effects of a natural signaling molecule []. This property makes it a valuable tool for researchers studying various biological processes and signaling pathways.

Studying Bone Remodeling and Disease

The primary application of Fexaramine in scientific research has been investigating its effects on RANKL (receptor activator of nuclear factor-κB ligand)-induced osteoclastogenesis in mouse models []. Osteoclasts are specialized cells responsible for breaking down bone tissue during bone remodeling, a continuous process of bone resorption and formation. RANKL plays a crucial role in stimulating the development and function of osteoclasts [].

Fexaramine is a synthetic small molecule that functions as a potent agonist for the farnesoid X receptor, commonly known as FXR. This compound has been developed to enhance the understanding of FXR's role in various physiological processes, particularly in lipid metabolism and cholesterol homeostasis. Fexaramine exhibits a significantly higher affinity for FXR compared to natural bile acids, with an effective concentration (EC50) of approximately 25 nanomolar, making it approximately 100 times more potent than endogenous bile acids such as chenodeoxycholic acid . The compound is characterized by its ability to modulate gene expression in hepatocytes, leading to distinct genomic profiles when compared to other FXR agonists .

Fexaramine acts as an agonist for FXR, meaning it binds to and activates the receptor. This activation triggers a cascade of gene expression changes that influence bile acid synthesis, cholesterol metabolism, and lipid regulation [].

In a study with mice, fexaramine stimulated the production of fibroblast growth factor 15 (FGF15) in the intestine, potentially leading to metabolic improvements []. However, further research is needed to confirm these effects in humans.

Designed to optimize its efficacy as an FXR agonist. The process typically includes:

  • Combinatorial Chemistry: This technique allows for the rapid synthesis of a large number of compounds to identify those with desirable biological properties.
  • Specific Reagents: The synthesis utilizes various reagents such as boronic acids and palladium catalysts to facilitate coupling reactions.
  • Refinement Steps: Following initial synthesis, compounds undergo purification and structural elucidation through techniques like high-resolution crystallography to confirm their efficacy and binding characteristics .

Fexaramine has several potential applications in biomedical research and therapeutic development:

  • Liver Disease Treatment: Given its role in regulating lipid metabolism, fexaramine is being investigated for its potential use in treating conditions such as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) .
  • Metabolic Disorders: Its ability to modulate glucose and lipid metabolism makes it a candidate for further studies in metabolic syndrome management.
  • Research Tool: Fexaramine serves as a valuable tool for studying FXR function and its implications in various metabolic pathways .

Studies on fexaramine's interactions with other compounds reveal its unique binding properties and biological effects compared to other FXR agonists. For instance, gene profiling experiments have shown that fexaramine activates distinct sets of genes compared to chenodeoxycholic acid and GW4064, another synthetic FXR agonist . This specificity suggests that fexaramine may offer unique therapeutic benefits or mechanisms of action that differentiate it from other agents targeting the same receptor.

Fexaramine is part of a broader class of FXR agonists but stands out due to its enhanced potency and specificity. Here are some similar compounds:

Compound NameAffinity (EC50)Unique Features
Chenodeoxycholic Acid~2500 nMNatural bile acid with lower affinity for FXR
GW4064~80 nMSynthetic FXR agonist with distinct pharmacological profile
Fexarine~38 nMStructurally related but less potent than fexaramine
Fexarene~36 nMAnother analog with moderate activity
LH10TBDNovel derivative aimed at improved liver disease treatment

Fexaramine's unique structure provides it with a distinct mechanism of action compared to these compounds, making it a significant focus for ongoing research into metabolic regulation and liver health .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.9

Hydrogen Bond Acceptor Count

4

Exact Mass

496.27259301 g/mol

Monoisotopic Mass

496.27259301 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WTG9GFA65U

Other CAS

574013-66-4

Wikipedia

Fexaramine

Dates

Last modified: 08-15-2023
1: Cully M. Obesity and diabetes: FXR and JAK step up to BAT. Nat Rev Drug Discov. 2015 Feb;14(2):91. doi: 10.1038/nrd4543. PubMed PMID: 25633788.
2: Fang S, Suh JM, Reilly SM, Yu E, Osborn O, Lackey D, Yoshihara E, Perino A, Jacinto S, Lukasheva Y, Atkins AR, Khvat A, Schnabl B, Yu RT, Brenner DA, Coulter S, Liddle C, Schoonjans K, Olefsky JM, Saltiel AR, Downes M, Evans RM. Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance. Nat Med. 2015 Feb;21(2):159-65. doi: 10.1038/nm.3760. Epub 2015 Jan 5. PubMed PMID: 25559344; PubMed Central PMCID: PMC4320010.
3: Cho SW, An JH, Park H, Yang JY, Choi HJ, Kim SW, Park YJ, Kim SY, Yim M, Baek WY, Kim JE, Shin CS. Positive regulation of osteogenesis by bile acid through FXR. J Bone Miner Res. 2013 Oct;28(10):2109-21. doi: 10.1002/jbmr.1961. PubMed PMID: 23609136.
4: van der Poorten D, Samer CF, Ramezani-Moghadam M, Coulter S, Kacevska M, Schrijnders D, Wu LE, McLeod D, Bugianesi E, Komuta M, Roskams T, Liddle C, Hebbard L, George J. Hepatic fat loss in advanced nonalcoholic steatohepatitis: are alterations in serum adiponectin the cause? Hepatology. 2013 Jun;57(6):2180-8. doi: 10.1002/hep.26072. Epub 2013 Jan 18. PubMed PMID: 22996622.
5: Li WH, Fu J, Zheng MY, Liu GX, Tang Y. [Progress in the ligands and their complex structures of farnesoid X receptor]. Yao Xue Xue Bao. 2012 Jun;47(6):704-15. Review. Chinese. PubMed PMID: 22919716.
6: Lam IP, Lee LT, Choi HS, Alpini G, Chow BK. Bile acids inhibit duodenal secretin expression via orphan nuclear receptor small heterodimer partner (SHP). Am J Physiol Gastrointest Liver Physiol. 2009 Jul;297(1):G90-7. doi: 10.1152/ajpgi.00094.2009. Epub 2009 Apr 16. PubMed PMID: 19372104; PubMed Central PMCID: PMC2711755.
7: Soisson SM, Parthasarathy G, Adams AD, Sahoo S, Sitlani A, Sparrow C, Cui J, Becker JW. Identification of a potent synthetic FXR agonist with an unexpected mode of binding and activation. Proc Natl Acad Sci U S A. 2008 Apr 8;105(14):5337-42. doi: 10.1073/pnas.0710981105. Epub 2008 Apr 7. PubMed PMID: 18391212; PubMed Central PMCID: PMC2291122.
8: Cai SY, Xiong L, Wray CG, Ballatori N, Boyer JL. The farnesoid X receptor FXRalpha/NR1H4 acquired ligand specificity for bile salts late in vertebrate evolution. Am J Physiol Regul Integr Comp Physiol. 2007 Sep;293(3):R1400-9. Epub 2007 Jun 13. PubMed PMID: 17567710.
9: Zhang T, Zhou JH, Shi LW, Zhu RX, Chen MB. 3D-QSAR studies with the aid of molecular docking for a series of non-steroidal FXR agonists. Bioorg Med Chem Lett. 2007 Apr 15;17(8):2156-60. Epub 2007 Jan 31. PubMed PMID: 17307356.
10: Claudel T, Sturm E, Kuipers F, Staels B. The farnesoid X receptor: a novel drug target? Expert Opin Investig Drugs. 2004 Sep;13(9):1135-48. Review. PubMed PMID: 15330745.
11: Downes M, Verdecia MA, Roecker AJ, Hughes R, Hogenesch JB, Kast-Woelbern HR, Bowman ME, Ferrer JL, Anisfeld AM, Edwards PA, Rosenfeld JM, Alvarez JG, Noel JP, Nicolaou KC, Evans RM. A chemical, genetic, and structural analysis of the nuclear bile acid receptor FXR. Mol Cell. 2003 Apr;11(4):1079-92. PubMed PMID: 12718892.

Explore Compound Types